
2-Bromo-3,5-dichlorobenzyl alcohol
Vue d'ensemble
Description
2-Bromo-3,5-dichlorobenzyl alcohol is a chemical compound with the empirical formula C7H6BrClO . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 2-Bromo-3,5-dichlorobenzyl alcohol is represented by the SMILES string OCC1=CC(Cl)=CC=C1Br . The InChI key for this compound is YOLUSOFTODTRQV-UHFFFAOYSA-N .Applications De Recherche Scientifique
Application in Photochemical Benzylic Bromination
- Summary of the Application : The detailed development of photochemical benzylic brominations using a NaBrO3/HBr bromine generator in continuous flow mode is reported . This process is important for the synthesis of benzyl bromides, which serve as important and frequently used building blocks towards target molecules in the pharmaceutical, agrochemical and materials industries .
- Methods of Application or Experimental Procedures : The bromine generator enables highly efficient mass utilization by HBr recycling, coupled with fast interphase transfer within a microstructured photochemical reactor (405 nm LEDs) . The reaction system was intensified, including complete removal of organic solvent, which allowed a reduction in PMI from 13.25 to just 4.33 .
- Results or Outcomes : The photochemical transformation achieved exceptionally high throughput, providing complete conversion in residence times as low as 15 seconds . The organic solvent-free preparation of two pharmaceutically relevant building blocks was demonstrated with outstanding mass efficiency, by monobromination (1.17 kg scale in 230 min, PMI = 3.08) or dibromination (15 g scale in 20 min, PMI = 3.64) .
Conversion into Alkyl Halides
- Summary of the Application : Alcohols can be converted into alkyl halides, which are used in a wide range of chemical reactions . This conversion is particularly important in the synthesis of a variety of organic compounds.
- Methods of Application or Experimental Procedures : The conversion of alcohols into alkyl halides can be achieved by allowing them to react with a mixture of a sodium halide and sulfuric acid .
- Results or Outcomes : The product of this reaction is an alkyl halide, which can be used in further reactions to synthesize a variety of organic compounds .
Preparation of 3,5-Dichlorophenylacetonitrile
- Summary of the Application : 3,5-Dichlorobenzyl alcohol can be used in the preparation of 3,5-dichlorophenylacetonitrile , which is a useful intermediate in organic synthesis.
- Methods of Application or Experimental Procedures : This can be achieved via reaction with boiling SOCl2, followed by reaction with NaCN .
- Results or Outcomes : The product of this reaction is 3,5-dichlorophenylacetonitrile , which can be used in further reactions to synthesize a variety of organic compounds.
Conversion into Alkyl Halides
- Summary of the Application : Alcohols can be converted into alkyl halides, which are used in a wide range of chemical reactions . This conversion is particularly important in the synthesis of a variety of organic compounds.
- Methods of Application or Experimental Procedures : The conversion of alcohols into alkyl halides can be achieved by allowing them to react with a mixture of a sodium halide and sulfuric acid .
- Results or Outcomes : The product of this reaction is an alkyl halide, which can be used in further reactions to synthesize a variety of organic compounds .
Preparation of 3,5-Dichlorophenylacetonitrile
- Summary of the Application : 3,5-Dichlorobenzyl alcohol can be used in the preparation of 3,5-dichlorophenylacetonitrile , which is a useful intermediate in organic synthesis.
- Methods of Application or Experimental Procedures : This can be achieved via reaction with boiling SOCl2, followed by reaction with NaCN .
- Results or Outcomes : The product of this reaction is 3,5-dichlorophenylacetonitrile , which can be used in further reactions to synthesize a variety of organic compounds.
Safety And Hazards
The safety data sheet for 2,4-Dichlorobenzyl alcohol, a related compound, indicates that it is harmful if inhaled and harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing eye protection/face protection .
Propriétés
IUPAC Name |
(2-bromo-3,5-dichlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O/c8-7-4(3-11)1-5(9)2-6(7)10/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQSEHWBSTZKJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CO)Br)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3,5-dichlorobenzyl alcohol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



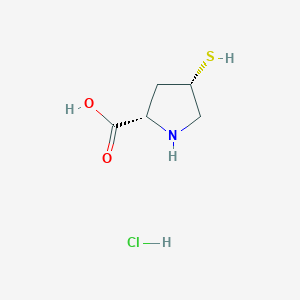
![Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one](/img/structure/B1404052.png)

![Methyl 2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate](/img/structure/B1404055.png)
![2-Azaspiro[4.5]decane-7-carboxylic acid](/img/structure/B1404056.png)
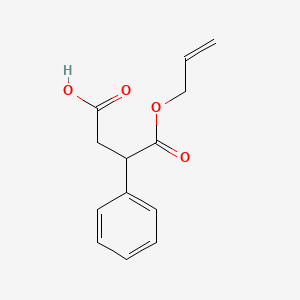
![9H-fluoren-9-ylmethyl N-[(1R)-1-[methoxy(methyl)carbamoyl]-2-[(triphenylmethyl)sulfanyl]ethyl]carbamate](/img/structure/B1404059.png)
![N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide](/img/structure/B1404063.png)
![(7-Chloro-benzo[b]thiophen-2-yl)-methanol](/img/structure/B1404064.png)
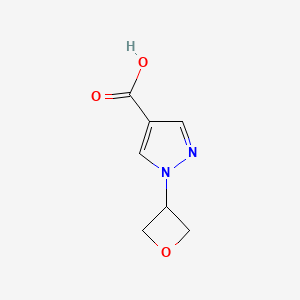
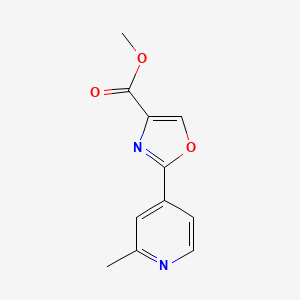
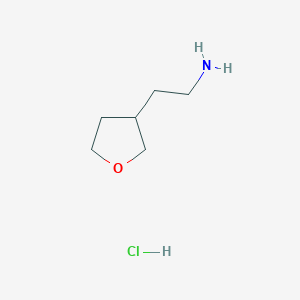
![1-Oxa-6-azaspiro[3.5]nonane](/img/structure/B1404069.png)
